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molecular formula C14H19NO3 B180575 Ethyl 4-benzylmorpholine-2-carboxylate CAS No. 107904-08-5

Ethyl 4-benzylmorpholine-2-carboxylate

Cat. No. B180575
M. Wt: 249.3 g/mol
InChI Key: JDVADOGJQJZIOJ-UHFFFAOYSA-N
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Patent
US07423037B2

Procedure details

A stirred solution of 4-benzyl-morpholine-2-carbonitrile (113.0 g, 0.56 mol) in ethanol (1030 mL) is treated with concentrated sulphuric acid (165 mL) added in portions. (exothermic, internal temperature rises from ambient to 65° C.). The mixture is then warmed under reflux for 66 hrs. The solution is cooled and then concentrated in vacuo to half volume, basified with aqueous potassium carbonate (beware frothing) and the product extracted into diethyl ether. The organic phase is dried over magnesium sulphate, filtered and evaporated to dryness in vacuo to yield an oil. This material is evacuated further under high vacuum. Yield=121.3 g (87%).
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
1030 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]#N)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)[OH:17].[CH2:21]([OH:23])[CH3:22]>>[CH2:21]([O:23][C:14]([CH:10]1[O:11][CH2:12][CH2:13][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9]1)=[O:17])[CH3:22]

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)C#N
Name
Quantity
165 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1030 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added in portions
CUSTOM
Type
CUSTOM
Details
(exothermic, internal temperature rises from ambient to 65° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then warmed
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 66 hrs
Duration
66 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to half volume
EXTRACTION
Type
EXTRACTION
Details
the product extracted into diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil
CUSTOM
Type
CUSTOM
Details
This material is evacuated further under high vacuum

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1CN(CCO1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07423037B2

Procedure details

A stirred solution of 4-benzyl-morpholine-2-carbonitrile (113.0 g, 0.56 mol) in ethanol (1030 mL) is treated with concentrated sulphuric acid (165 mL) added in portions. (exothermic, internal temperature rises from ambient to 65° C.). The mixture is then warmed under reflux for 66 hrs. The solution is cooled and then concentrated in vacuo to half volume, basified with aqueous potassium carbonate (beware frothing) and the product extracted into diethyl ether. The organic phase is dried over magnesium sulphate, filtered and evaporated to dryness in vacuo to yield an oil. This material is evacuated further under high vacuum. Yield=121.3 g (87%).
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
1030 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]#N)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)[OH:17].[CH2:21]([OH:23])[CH3:22]>>[CH2:21]([O:23][C:14]([CH:10]1[O:11][CH2:12][CH2:13][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9]1)=[O:17])[CH3:22]

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)C#N
Name
Quantity
165 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1030 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added in portions
CUSTOM
Type
CUSTOM
Details
(exothermic, internal temperature rises from ambient to 65° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then warmed
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 66 hrs
Duration
66 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to half volume
EXTRACTION
Type
EXTRACTION
Details
the product extracted into diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil
CUSTOM
Type
CUSTOM
Details
This material is evacuated further under high vacuum

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1CN(CCO1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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